
5-(Piperazin-1-yl)pyrimidine hydrochloride
Vue d'ensemble
Description
5-(Piperazin-1-yl)pyrimidine hydrochloride is a biochemical compound with the molecular formula C8H13ClN4 and a molecular weight of 200.67 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-(Piperazin-1-yl)pyrimidine hydrochloride is1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H . The compound has a topological polar surface area of 41 Ų and a complexity of 127 . For a detailed molecular structure, it is recommended to refer to chemical databases like PubChem . Physical And Chemical Properties Analysis
5-(Piperazin-1-yl)pyrimidine hydrochloride is a solid substance . It has a molecular weight of 200.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Environmental Science
Lastly, in environmental science, it could be used to study the degradation of organic compounds or in the synthesis of molecules that can help in the remediation of pollutants.
Each application leverages the unique chemical structure of 5-(Piperazin-1-yl)pyrimidine hydrochloride , which includes both a piperazine ring and a pyrimidine moiety, making it a versatile compound for various fields of scientific research. The compound’s CAS number is 1429056-39-2 , and it has a molecular weight of 200.67 . It’s important to note that this compound should be handled with care, following safety guidelines as it may pose health hazards if not managed properly .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 . For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) .
Mécanisme D'action
Target of Action
“5-(Piperazin-1-yl)pyrimidine hydrochloride” is a compound that contains a piperazine ring and a pyrimidine ring. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors . Pyrimidine derivatives, on the other hand, are often involved in nucleic acid synthesis and may interact with enzymes involved in these pathways .
Mode of Action
The mode of action of “5-(Piperazin-1-yl)pyrimidine hydrochloride” would depend on its specific targets. If it interacts with GPCRs, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If it interacts with enzymes involved in nucleic acid synthesis, it could inhibit these enzymes, affecting DNA or RNA synthesis .
Biochemical Pathways
Depending on its targets, “5-(Piperazin-1-yl)pyrimidine hydrochloride” could affect various biochemical pathways. For example, if it interacts with serotonin receptors, it could affect mood and behavior. If it inhibits enzymes involved in nucleic acid synthesis, it could affect cell division and growth .
Pharmacokinetics
The pharmacokinetics of “5-(Piperazin-1-yl)pyrimidine hydrochloride” would depend on various factors, including its chemical properties, how it’s administered, and how it’s metabolized by the body. Unfortunately, without specific studies, it’s difficult to predict these properties .
Result of Action
The molecular and cellular effects of “5-(Piperazin-1-yl)pyrimidine hydrochloride” would depend on its mode of action and the specific cells or tissues it affects. These effects could range from changes in cell signaling and function to effects on cell growth and division .
Action Environment
The action, efficacy, and stability of “5-(Piperazin-1-yl)pyrimidine hydrochloride” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect how the compound interacts with its targets and is metabolized by the body .
Propriétés
IUPAC Name |
5-piperazin-1-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBETUEKOSIAOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazin-1-yl)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



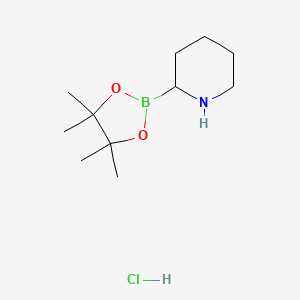
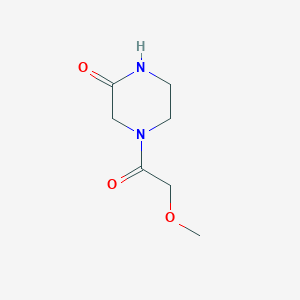
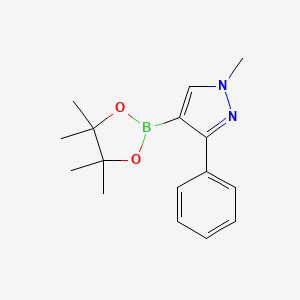
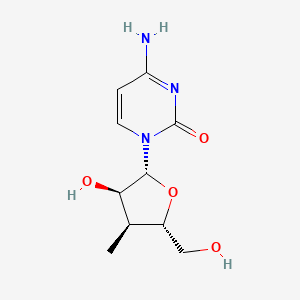

![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)

![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
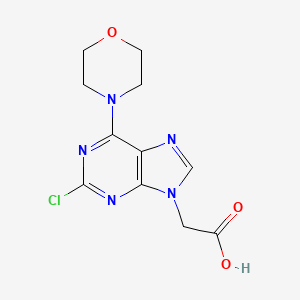
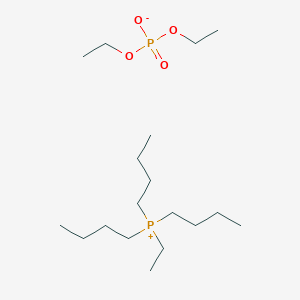
![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)
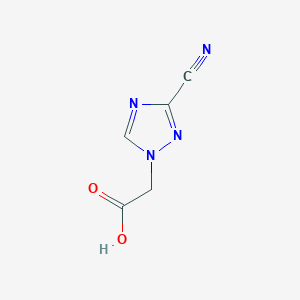
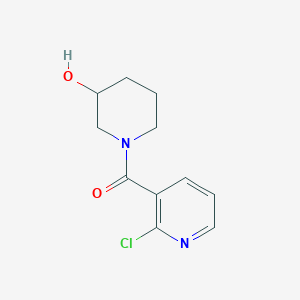
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)